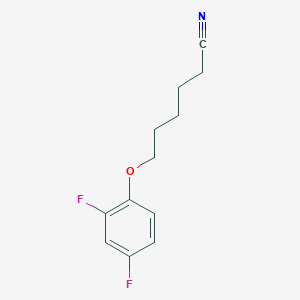

6-(2,4-Difluoro-phenoxy)hexanenitrile

Description

Properties

IUPAC Name |

6-(2,4-difluorophenoxy)hexanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO/c13-10-5-6-12(11(14)9-10)16-8-4-2-1-3-7-15/h5-6,9H,1-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQBDOSFYZWDIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OCCCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401278915 | |

| Record name | Hexanenitrile, 6-(2,4-difluorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443338-43-9 | |

| Record name | Hexanenitrile, 6-(2,4-difluorophenoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443338-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanenitrile, 6-(2,4-difluorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(2,4-Difluoro-phenoxy)hexanenitrile (CAS 1443338-43-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized approach for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine and fluoroalkyl groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Within this context, 6-(2,4-Difluoro-phenoxy)hexanenitrile emerges as a valuable bifunctional building block, offering a unique combination of a difluorinated aromatic ring and a reactive nitrile group, connected by a flexible hexyl ether linkage. This guide provides a comprehensive technical overview of its properties, a plausible synthetic route, and its potential applications in drug discovery.

Physicochemical and Structural Characteristics

While experimental data for this compound is not extensively published, its key properties can be inferred from its structure and data available for closely related analogues.

| Property | Value/Information | Source/Method |

| CAS Number | 1443338-43-9 | - |

| Molecular Formula | C₁₂H₁₃F₂NO | - |

| Molecular Weight | 225.23 g/mol | - |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Analogy to similar compounds |

| Boiling Point | Estimated to be in the range of 300-320 °C | Extrapolation from related structures |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and have low solubility in water. | General chemical principles |

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis and Reaction Pathway

Proposed Synthesis Workflow:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Representative):

-

Reaction Setup: To a solution of 2,4-difluorophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), is added a base, for instance, potassium carbonate (1.5 eq) or sodium hydride (1.2 eq).

-

Nucleophile Formation: The mixture is stirred at room temperature for 30-60 minutes to facilitate the deprotonation of the phenol, forming the corresponding phenoxide.

-

Nucleophilic Substitution: 6-Bromohexanenitrile (1.1 eq) is added to the reaction mixture.

-

Reaction Conditions: The reaction is heated to a temperature between 60-80 °C and monitored by thin-layer chromatography (TLC) until completion (typically 4-12 hours).

-

Workup: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Spectral Analysis (Predicted)

In the absence of experimental spectra, a predicted analysis based on the compound's structure provides valuable insights for characterization.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (δ 6.8-7.2 ppm): Three protons on the difluorophenyl ring will appear as complex multiplets due to ¹H-¹H and ¹H-¹⁹F couplings.

-

-O-CH₂- Protons (δ ~4.0 ppm): The two protons of the methylene group directly attached to the ether oxygen will appear as a triplet, deshielded by the electronegative oxygen.

-

-CH₂-CN Protons (δ ~2.4 ppm): The two protons of the methylene group adjacent to the nitrile will appear as a triplet.

-

Aliphatic Chain Protons (δ 1.5-1.9 ppm): The remaining six protons of the hexyl chain will appear as overlapping multiplets.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons (δ 104-160 ppm): Six signals are expected for the aromatic carbons, with the two carbons attached to fluorine exhibiting large C-F coupling constants. The carbon attached to the ether oxygen will be significantly deshielded.

-

Nitrile Carbon (δ ~119 ppm): A characteristic signal for the nitrile carbon.

-

-O-CH₂- Carbon (δ ~68 ppm): The carbon of the methylene group attached to the ether oxygen.

-

Aliphatic Chain Carbons (δ 20-30 ppm): Signals for the remaining methylene carbons in the hexyl chain.

-

-CH₂-CN Carbon (δ ~17 ppm): The carbon of the methylene group adjacent to the nitrile.

Infrared (IR) Spectroscopy:

-

C≡N Stretch: A sharp, medium-intensity absorption band is expected around 2245 cm⁻¹.[1]

-

C-O-C Stretch (Aryl-Alkyl Ether): Strong, characteristic bands are expected in the region of 1250-1000 cm⁻¹.

-

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1200-1000 cm⁻¹.

-

C-H Stretch (sp³): Multiple bands are expected in the 2850-3000 cm⁻¹ region.

-

C=C Stretch (Aromatic): Several bands of varying intensity are expected between 1600-1450 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 225.

-

Key Fragmentation Patterns: Common fragmentation pathways would include cleavage of the ether bond, leading to fragments corresponding to the difluorophenoxy cation (m/z = 129) and the hexanenitrile radical cation. Alpha-cleavage adjacent to the nitrile group is also a plausible fragmentation pathway.[2]

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[3][4]

-

Introduction of the 2,4-Difluorophenyl Moiety: This group is a common feature in many biologically active compounds. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the pKa of nearby functional groups, potentially improving cell permeability and oral bioavailability.

-

The Nitrile Group as a Versatile Handle: The nitrile functionality can be readily transformed into other important functional groups.

-

Reduction to a Primary Amine: This allows for the introduction of a basic center, which is often crucial for interaction with biological targets, or for further derivatization through amide bond formation or reductive amination.

-

Hydrolysis to a Carboxylic Acid: This provides an acidic handle for further chemical modifications or for mimicking a carboxylate group in a target molecule.

-

Conversion to a Tetrazole: The nitrile can be converted to a tetrazole ring, which is a well-established bioisostere for a carboxylic acid, often with improved metabolic stability and pharmacokinetic properties.

-

The flexible hexyl ether linker provides spatial separation between the aromatic ring and the reactive nitrile group, allowing for the independent optimization of interactions with different regions of a biological target.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling aromatic nitriles and fluorinated compounds should be followed.

-

Potential Hazards: Based on data for related compounds, this substance may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[5][6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or in a fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Disclaimer: The safety and handling information provided is based on general knowledge of similar chemical structures. It is essential to consult a specific and verified Safety Data Sheet for this compound before use and to conduct a thorough risk assessment.

Conclusion

This compound is a promising building block for drug discovery and medicinal chemistry. Its combination of a metabolically robust difluorinated aromatic ring and a synthetically versatile nitrile group, connected by a flexible linker, offers chemists a valuable tool for the synthesis of novel compounds with potentially enhanced therapeutic properties. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation of its expected properties, synthesis, and applications, empowering researchers to effectively utilize this molecule in their discovery programs.

References

-

ResearchGate. (n.d.). Synthesis of 3,3‐difluorooxetane building blocks 3 e, 4 a–d, and 5. Retrieved February 15, 2026, from [Link]

- Grygorenko, O. O., & Melnykov, K. P. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry.

-

Covestro Solution Center. (n.d.). Safety Data Sheet. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved February 15, 2026, from [Link]

-

Angene Chemical. (2021). Safety Data Sheet. Retrieved February 15, 2026, from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved February 15, 2026, from [Link]

- Unknown. (n.d.).

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved February 15, 2026, from [Link]

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

-

U.S. Environmental Protection Agency. (n.d.). Hexanenitrile, 6-(3,4-difluorophenoxy)- Properties. Retrieved February 15, 2026, from [Link]

- Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.

- Unknown. (n.d.).

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved February 15, 2026, from [Link]

- Google Patents. (2012). WO 2012/069948 A1.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 15, 2026, from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved February 15, 2026, from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline.

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved February 15, 2026, from [Link]

-

Publications. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved February 15, 2026, from [Link]

-

Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved February 15, 2026, from [Link]

-

Journal of the American Chemical Society. (2022). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. Retrieved February 15, 2026, from [Link]

-

Googleapis.com. (2002). US Patent 6,476,219 B1. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). WO2008072074A1 - An improved process for the preparation of purine derivative.

-

PubChem. (n.d.). Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide. Retrieved February 15, 2026, from [Link]

-

Cheminfo.org. (n.d.). Search by substructure for IR spectra and compare. Retrieved February 15, 2026, from [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 6-(2,4-Difluorophenoxy)hexanenitrile: Structure, Molecular Weight, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-(2,4-Difluorophenoxy)hexanenitrile, focusing on its chemical structure, molecular properties, and the modern analytical techniques required for its definitive identification and characterization. As a molecule incorporating a difluorinated phenyl ring, an ether linkage, and a nitrile functional group, it holds potential interest in medicinal chemistry and materials science, where such motifs are integral to modulating physicochemical and biological properties.

Chemical Identity and Physicochemical Properties

6-(2,4-Difluorophenoxy)hexanenitrile is identified by the CAS Number 1443338-43-9.[1] Its structure is defined by a hexanenitrile backbone where the sixth carbon is linked via an ether bond to a 2,4-difluorinated phenyl group. This unique combination of functional groups dictates its chemical reactivity and physical properties.

The molecular formula of the compound is C₁₂H₁₃F₂NO.[1] Based on this formula, the precise molecular weight is calculated to be 225.23 g/mol .[1] A summary of its core chemical properties is presented below.

Table 1: Core Physicochemical Properties of 6-(2,4-Difluorophenoxy)hexanenitrile

| Property | Value | Source |

| CAS Number | 1443338-43-9 | [1] |

| Molecular Formula | C₁₂H₁₃F₂NO | [1] |

| Molecular Weight | 225.23 g/mol | [1] |

| MDL Number | MFCD18911402 | [1] |

The structural arrangement of these atoms is crucial for its interactions and is best visualized to appreciate the spatial relationship between the functional groups.

Caption: Chemical structure of 6-(2,4-Difluorophenoxy)hexanenitrile.

Analytical Characterization: A Methodological Workflow

The definitive confirmation of the structure and molecular weight of a synthesized or procured sample of 6-(2,4-Difluorophenoxy)hexanenitrile requires a multi-technique analytical approach. Each technique provides orthogonal data that, when combined, offers a self-validating system of identification.

Molecular Weight Verification via Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the gold-standard technique for determining the molecular weight of a compound with high accuracy. For a molecule like 6-(2,4-Difluorophenoxy)hexanenitrile, which is amenable to ionization, Electrospray Ionization (ESI) is a suitable method. It is a "soft" ionization technique that typically keeps the molecule intact, allowing for the observation of the molecular ion peak. We would expect to see a protonated molecular ion [M+H]⁺ at m/z 226.24, confirming the molecular weight of 225.23 g/mol .

Protocol for ESI-MS Analysis:

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as acetonitrile or methanol.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

MS Parameters:

-

Ionization Mode: Positive ion mode is chosen to detect the [M+H]⁺ adduct.

-

Capillary Voltage: Set to an appropriate value, typically 3-4 kV.

-

Drying Gas: Use nitrogen at a flow rate and temperature optimized to desolvate the ions efficiently.

-

Mass Range: Scan a mass range that comfortably includes the expected molecular ion, for example, m/z 100-500.

-

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. The presence of a peak at m/z 226.24 would provide strong evidence for the compound's molecular weight.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: While MS confirms the molecular weight, NMR spectroscopy is indispensable for verifying the precise atomic connectivity and confirming the isomeric structure. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary for an unambiguous structural assignment.

-

¹H NMR: This experiment will reveal the number and environment of the protons. We expect to see distinct signals for the protons on the aliphatic chain and the aromatic ring. The splitting patterns (multiplicity) will confirm the connectivity of adjacent carbons.

-

¹³C NMR: This provides information on all the unique carbon atoms in the molecule, including the nitrile carbon (typically δ > 110 ppm) and the carbons of the difluorophenyl ring, which will show characteristic C-F coupling.

-

¹⁹F NMR: This is crucial for confirming the presence and positions of the fluorine atoms. Two distinct signals would be expected for the non-equivalent fluorine atoms at the C2 and C4 positions on the phenyl ring.

Functional Group Identification via Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The presence of characteristic absorption bands provides corroborating evidence for the proposed structure.

Expected Characteristic IR Absorption Bands:

-

C≡N (Nitrile): A sharp, medium-intensity peak around 2240-2260 cm⁻¹.

-

C-O-C (Aryl-Alkyl Ether): Strong, characteristic bands in the 1200-1275 cm⁻¹ (asymmetric stretch) and 1020-1075 cm⁻¹ (symmetric stretch) regions.

-

C-F (Aryl Fluoride): Strong absorptions in the fingerprint region, typically between 1100-1400 cm⁻¹.

-

C-H (Aliphatic): Stretching vibrations just below 3000 cm⁻¹.

-

C=C (Aromatic): Overtone and combination bands in the 1450-1600 cm⁻¹ region.

Logical Workflow for Compound Characterization

A robust and logical workflow ensures that all necessary data is collected to confirm the identity and purity of 6-(2,4-Difluorophenoxy)hexanenitrile before its use in further research or development.

Caption: Logical workflow for the analytical characterization of a chemical compound.

This structured approach, combining high-resolution mass spectrometry with spectroscopic techniques, provides a self-validating system essential for the standards of modern chemical research and drug development. By following these methodologies, researchers can proceed with confidence in the identity and integrity of their materials.

References

Sources

An In-depth Technical Guide to 6-(2,4-Difluoro-phenoxy)hexanenitrile: A Key Intermediate for Advanced Liquid Crystal Displays

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

Modern high-performance liquid crystal displays (LCDs) are built upon the unique properties of advanced liquid crystal materials. The performance of these materials, particularly for active matrix (AM) applications, is critically dependent on the molecular architecture of their constituent compounds.[1][2] Fluorinated liquid crystals have become indispensable in this field, offering superior properties such as high voltage holding ratios, low viscosity, and optimized dielectric anisotropy.[1][2][3][4] This guide focuses on a pivotal intermediate, 6-(2,4-Difluoro-phenoxy)hexanenitrile , detailing its molecular significance, a robust synthesis protocol, and its application in the formulation of next-generation liquid crystal mixtures. By understanding the causality behind the synthesis and application of this intermediate, researchers can better innovate and optimize materials for advanced display technologies.

Introduction: The Critical Role of Fluorination in Advanced Liquid Crystal Displays

The advent of active matrix liquid crystal displays (AM-LCDs), including thin-film-transistor (TFT) technologies, placed stringent demands on the liquid crystal materials used.[1] Early materials based on cyanobiphenyls, while foundational for twisted nematic (TN) displays, proved to have insufficient reliability for AM-LCDs due to their tendency to mobilize ionic impurities, leading to a decreased voltage holding ratio (VHR).[2]

The strategic incorporation of fluorine atoms into the liquid crystal structure was a transformative solution.[2][3] Fluorine's high electronegativity and small van der Waals radius allow it to be integrated into various parts of the molecule—terminally, laterally, or within alkyl chains—to precisely tailor the material's physical properties.[3][5]

Key advantages conferred by fluorination include:

-

High Chemical Stability: Enhances the material's resistance to degradation under operational stress.[6]

-

High Voltage Holding Ratio (VHR): Crucial for AM displays to prevent flicker and image sticking by ensuring each pixel capacitor holds its charge.[2]

-

Tuned Dielectric Anisotropy (Δε): The position and number of fluorine atoms allow for precise control over the dielectric properties, which dictates the switching voltage of the display.[3][5]

-

Low Viscosity (γ₁): Enables faster switching speeds, which is critical for high-refresh-rate displays and augmented reality (AR) applications.[1][7]

-

Optimized Refractive Index Anisotropy (Δn): Important for controlling the phase retardation of light passing through the liquid crystal layer.[8]

The molecule this compound serves as an excellent case study, embodying several key structural features that are desirable in a modern liquid crystal intermediate.

Molecular Profile: this compound

Chemical Structure:

Caption: Molecular structure of this compound.

Key Structural Features and Their Significance:

-

2,4-Difluorophenoxy Group: This is the core polar moiety. The two fluorine atoms provide a strong dipole moment, which is essential for creating a positive dielectric anisotropy (Δε).[9][10] Their positions on the aromatic ring are strategic. This lateral fluorination pattern influences the molecule's packing in the mesophase, affecting properties like viscosity and clearing point.

-

Hexanenitrile Chain: This component consists of two parts:

-

Flexible Hexyl Spacer (-O-(CH₂)₅-): The ether linkage and the alkyl chain provide molecular flexibility. This flexibility is crucial for disrupting crystal packing, which helps to lower the melting point and broaden the liquid crystal temperature range of the final mixture.[11]

-

Terminal Nitrile Group (-C≡N): The cyano group is a classic electron-withdrawing group with a strong dipole moment.[12][13] Its linear geometry and polarity contribute significantly to the overall positive dielectric anisotropy, a requirement for the widely used twisted nematic (TN) and vertical alignment (VA) display modes.[12][14][15]

-

Physicochemical Properties (Predicted & Reported):

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃F₂NO | [16] |

| Molecular Weight | 225.23 g/mol | [16] |

| Boiling Point | ~301 °C | [17] |

| Melting Point | ~57 °C | [17] |

| LogP (Octanol-Water) | 2.76 | [17] |

Synthesis and Purification Protocol

The synthesis of this compound is most efficiently achieved via the Williamson ether synthesis .[18] This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.[18][19]

Reaction Scheme:

Caption: Williamson ether synthesis for the target intermediate.

Step-by-Step Methodology:

-

Reaction Setup:

-

To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-difluorophenol (1.0 eq.).

-

Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) as the base.[20]

-

Add acetonitrile (10-15 volumes) as the solvent. Acetonitrile is an ideal polar aprotic solvent that effectively solvates the cation but not the nucleophile, accelerating the Sₙ2 reaction rate.[19]

-

-

Formation of Phenoxide:

-

Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere. The K₂CO₃ deprotonates the phenol to form the potassium 2,4-difluorophenoxide, the active nucleophile. While stronger bases like NaH can be used, K₂CO₃ is safer, less expensive, and generally sufficient for phenols.[19][21]

-

-

Alkylation:

-

Add 6-bromohexanenitrile (1.1 eq.) to the suspension dropwise via a syringe or dropping funnel. A primary alkyl halide is essential to favor the Sₙ2 pathway over the competing E2 elimination reaction.[18][19]

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

-

Workup:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Filter the suspension to remove the inorganic solids (K₂CO₃ and the KBr byproduct).[19][20]

-

Wash the solids with a small amount of acetonitrile or ethyl acetate to recover any trapped product.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

-

-

Purification:

-

Dissolve the crude residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water (2x) and brine (1x) to remove any remaining inorganic salts and impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The final product is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[20][22][23]

-

Application in Liquid Crystal Formulations

This compound is not typically used as a liquid crystal on its own. Instead, it is a critical intermediate or dopant in a multi-component liquid crystal mixture. Its role is to modify the bulk properties of the host mixture to meet the precise specifications required for a particular display application.

Workflow: From Intermediate to LC Mixture

Caption: Workflow from intermediate synthesis to final device testing.

Causality in Formulation:

-

Positive Dielectric Anisotropy (Δε): The strong dipoles from the difluorophenoxy and nitrile moieties align parallel to the molecule's long axis. When added to a host mixture, this increases the overall positive Δε of the formulation. A higher Δε allows for a lower threshold voltage (Vth), reducing the power consumption of the display.[1]

-

Viscosity Modification: The flexible alkyl chain can disrupt the intermolecular interactions of more rigid molecules in the host mixture. This often leads to a reduction in the bulk rotational viscosity (γ₁) of the mixture. Lowering viscosity is a primary goal for achieving fast response times, which is essential for eliminating motion blur in video and for applications like AR/VR.[7]

-

Nematic Range Broadening: By acting as a molecular "spacer," this intermediate can frustrate crystallization, thereby lowering the melting point (or freezing point) of the mixture. It can also subtly influence the clearing point (the transition from the nematic to the isotropic liquid phase, Tₙᵢ). The result is a broader, more robust nematic operating temperature range for the display device.

Characterization of Final Liquid Crystal Mixtures

Once formulated, the liquid crystal mixture containing this compound must be rigorously characterized to ensure it meets performance targets.

Key Characterization Techniques:

| Parameter | Technique | Purpose |

| Phase Transition Temps | Differential Scanning Calorimetry (DSC) | Determines the melting point (Tₘ) and nematic-isotropic clearing point (Tₙᵢ), defining the operational temperature range.[9][11] |

| Dielectric Anisotropy (Δε) | Dielectric Spectroscopy | Measures the difference in permittivity parallel and perpendicular to the LC director. Confirms the impact of the dopant on switching voltage. |

| Refractive Index Anisotropy (Δn) | Abbé Refractometer | Measures the birefringence of the mixture, which is critical for designing the correct cell gap for the display (d·Δn relationship). |

| Rotational Viscosity (γ₁) | Electro-optical methods (e.g., transient current) | Quantifies the switching speed of the material. A primary parameter for high-performance displays.[5] |

| Voltage Holding Ratio (VHR) | VHR Measurement System | Measures the ability of the LC cell to hold a charge, a key indicator of material purity and stability for AM-LCDs.[2] |

Conclusion and Future Outlook

This compound is a prime example of a highly engineered molecule designed to solve specific challenges in liquid crystal display technology. Its structure is a deliberate combination of a flexible alkyl chain, a polar nitrile terminus, and a difluorinated aromatic core. This architecture allows it to function as a powerful additive for tuning the dielectric properties, reducing viscosity, and broadening the operational temperature range of advanced liquid crystal mixtures.

As display technologies continue to evolve towards higher refresh rates, lower power consumption, and demanding applications like augmented reality, the need for precisely tailored liquid crystal materials will only increase. Intermediates like the one discussed in this guide, which offer multifunctional benefits through strategic fluorination and molecular design, will remain at the forefront of materials innovation in this dynamic field.

References

-

Vertex AI Search Result[20] Williamson Ether Synthesis: General Procedure-1 (O-alkylaton of Phenols and activated alcohols). Available at:

- Phenol ether - Wikipedia.

- Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds - Benchchem.

- (PDF) Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols - ResearchGate.

- Fluorinated Liquid Crystals for Active Matrix Displays. Molecular Crystals and Liquid Crystals Incorporating Nonlinear Optics.

- Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development - ACS Publications.

- Fluorine in liquid crystal design for display applications. Beilstein Journal of Organic Chemistry.

- Product Class 5: Nitriles. Science of Synthesis.

- Hexanenitrile, 6-(3,4-difluorophenoxy)- Properties. CompTox Chemicals Dashboard, U.S. Environmental Protection Agency (EPA).

- Fluorinated liquid crystals – properties and applications. Chemical Society Reviews.

- Fluorinated liquid crystal systems. Durham e-Theses, Durham University.

- The history of liquid-crystal displays. Proceedings of the IEEE.

- 1443338-43-9 | 6-(2,4-Difluorophenoxy)hexanenitrile - Amfluoro.

- Polar cyano/nitrile group-derived rod-shaped nematic liquid crystals: synthesis and characterizations | Request PDF - ResearchGate.

- Full article: Polar cyano/nitrile group-derived rod-shaped nematic liquid crystals: synthesis and characterizations† - Taylor & Francis.

- Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals - PMC. National Center for Biotechnology Information.

- Organic Syntheses Procedure.

- Impact of fluorine orientation on the optical properties of difluorophenylazophenyl benzoates liquid crystal | Semantic Scholar.

- Nitrile - Wikipedia.

- PFAS in Liquid Crystal Displays - Toxic Docs.

- 6-(4-Formylphenoxy)hexanenitrile | C13H15NO2 | CID 91656974 - PubChem. National Center for Biotechnology Information.

- Development of Color Resists Containing Novel Dyes for Liquid Crystal Displays. Sumitomo Kagaku.

- Understanding Fluorine Effects in Liquid Crystals | Request PDF - ResearchGate.

- Influence of the nitro side group on the liquid crystalline behaviour... - ResearchGate.

- hexane nitrile, 628-73-9 - The Good Scents Company.

- Hexanenitrile, 6-(3,4-difluorophenoxy)- - Exposure. CompTox Chemicals Dashboard, U.S. Environmental Protection Agency (EPA).

- Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals - PMC. National Center for Biotechnology Information.

- US6174459B1 - Difluorophenyl derivative compound, liquid crystal composition and liquid crystal display device - Google Patents.

- Hexanenitrile, 6-(3,4-difluorophenoxy)- - Publications - Abstract Sifter - EPA.

- Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆ n Liquid Crystal Mixture for AR Displays - PubMed. National Center for Biotechnology Information.

- The effect of fluorination on the liquid crystal and optical behaviors of amphiphilic cyanostilbene-based mesogens. Dyes and Pigments.

- Synthesis and structure of 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds.

- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses.

- DE19748440B4 - 6,7-Difluoro-1,2,3,4-tetrahydronaphthalene derivatives and their use in liquid-crystalline mixtures, liquid-crystal mixtures containing them and ferroelectric switching and / or display devices - Google Patents.

- CN100457721C - Production process of 2,4-difluorobenzonitrile - Google Patents.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. daneshyari.com [daneshyari.com]

- 3. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Fluorinated liquid crystal systems - Durham e-Theses [etheses.dur.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆ n Liquid Crystal Mixture for AR Displays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US6174459B1 - Difluorophenyl derivative compound, liquid crystal composition and liquid crystal display device - Google Patents [patents.google.com]

- 9. Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Nitrile - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. amfluoro.com [amfluoro.com]

- 17. CompTox Chemicals Dashboard [comptox.epa.gov]

- 18. Phenol ether - Wikipedia [en.wikipedia.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. organic-synthesis.com [organic-synthesis.com]

- 21. researchgate.net [researchgate.net]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. orgsyn.org [orgsyn.org]

Methodological & Application

Topic: Efficient Hydrolysis of 6-(2,4-Difluoro-phenoxy)hexanenitrile to 6-(2,4-Difluoro-phenoxy)hexanoic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the chemical hydrolysis of 6-(2,4-Difluoro-phenoxy)hexanenitrile, a key synthetic intermediate. The presence of the 2,4-difluorophenyl moiety is a common structural motif in modern pharmaceuticals, valued for its ability to enhance metabolic stability and binding affinity. We present two robust protocols for the conversion of the nitrile functional group to a carboxylic acid: an acid-catalyzed and a base-catalyzed method. This document offers detailed, step-by-step experimental procedures, mechanistic insights, and a comparative analysis to assist researchers in selecting the optimal synthetic route based on their specific laboratory context and substrate compatibility.

Introduction and Scientific Background

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, providing a reliable pathway to introduce a carboxylic acid moiety.[1] This reaction is particularly valuable as nitriles can be readily prepared from alkyl halides via nucleophilic substitution with cyanide, effectively extending a carbon chain.[2] 6-(2,4-Difluoro-phenoxy)hexanoic acid is a valuable building block in the development of novel chemical entities, particularly in medicinal chemistry and materials science.

The hydrolysis of the carbon-nitrogen triple bond in a nitrile to a carboxylic acid can be effectively achieved under either acidic or basic conditions.[3] Both pathways proceed through a common amide intermediate, which is subsequently hydrolyzed to the final carboxylic acid product.[4][5] The choice between acid or base catalysis often depends on the overall functional group tolerance of the substrate molecule and desired reaction kinetics.

Mechanistic Principles of Nitrile Hydrolysis

Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimizing the hydrolysis protocols. Both acid and base-catalyzed routes involve the nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile group.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[2][5][6] The reaction proceeds through the formation of an imidic acid, which then tautomerizes to the more stable amide intermediate.[1] Continued heating in the acidic aqueous medium leads to the subsequent hydrolysis of the amide to the carboxylic acid and an ammonium ion.[4][7]

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Hydrolysis

In the presence of a strong base, the highly nucleophilic hydroxide ion directly attacks the nitrile carbon without the need for prior activation.[4][6] This forms an intermediate with a negative charge on the nitrogen, which is then protonated by water to yield an imidic acid.[5][8] Tautomerization ensues to form the amide.[5] The amide is then further hydrolyzed by the base to form a carboxylate salt.[9] A final acidification step during the workup is required to protonate the carboxylate and yield the neutral carboxylic acid.[3]

Caption: Mechanism of base-catalyzed nitrile hydrolysis.

Experimental Protocols

The following protocols provide detailed procedures for the hydrolysis of this compound.

Protocol 1: Acid-Catalyzed Hydrolysis

This method utilizes a strong acid to drive the reaction to completion, typically yielding the carboxylic acid directly after workup.[3][10]

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)[7]

-

Deionized Water

-

Diethyl Ether or Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) with a 1:1 mixture of water and concentrated sulfuric acid (e.g., 5-10 volumes).

-

Heating: Heat the mixture to reflux (typically 100-110 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion.

-

Workup - Cooling and Extraction: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over ice. Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) if necessary.[11]

Protocol 2: Base-Catalyzed Hydrolysis

This method employs a strong base, which can be advantageous for substrates sensitive to strong acids. The final product is a carboxylate salt, which requires an acidic workup to yield the desired carboxylic acid.[10][12]

Materials:

-

This compound

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol or Methanol

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in ethanol or methanol (10 volumes), add an aqueous solution of sodium hydroxide (e.g., 10% aq. NaOH, 2 volumes).[12]

-

Heating: Heat the mixture to reflux (typically 60-80 °C) and stir until the reaction is complete, as monitored by TLC (usually 12-16 hours).[12]

-

Workup - Concentration and Acidification: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the alcohol solvent.[12] Dilute the residue with water and wash with dichloromethane to remove any unreacted starting material. Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with concentrated HCl.[3][12] A precipitate of the carboxylic acid should form.

-

Extraction: Extract the acidified aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).[12]

-

Washing and Drying: Combine the organic extracts and wash with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired carboxylic acid.[12]

-

Purification: If required, purify the crude product by column chromatography or recrystallization.[11][12]

Comparative Summary and Data Presentation

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Primary Reagent | Strong Acid (e.g., H₂SO₄, HCl) | Strong Base (e.g., NaOH, KOH)[10] |

| Reaction Temperature | High (Reflux, ~100-110 °C) | Moderate (Reflux, ~60-80 °C) |

| Intermediate Product | Amide (in situ) | Carboxylate Salt[3] |

| Workup Procedure | Direct extraction of carboxylic acid | Acidification required to protonate the carboxylate salt |

| Advantages | Simpler workup; direct isolation of the final product. | Milder conditions may be suitable for acid-sensitive substrates. |

| Disadvantages | Harsh conditions may not be compatible with acid-labile functional groups. | Requires an additional acidification step; potential for salt waste. |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for both synthetic routes.

Caption: General experimental workflows for nitrile hydrolysis.

Conclusion

This application note details two effective and reliable methods for the hydrolysis of this compound to its corresponding carboxylic acid. Both the acid- and base-catalyzed protocols offer high yields, with the choice of method depending on the stability of the substrate and laboratory preferences. The provided step-by-step procedures and mechanistic explanations serve as a valuable resource for researchers engaged in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

References

-

Nitriles to Carboxylic Acids: Hydrolysis - JoVE. (n.d.). Retrieved February 15, 2026, from [Link]

-

Ashenhurst, J. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved February 15, 2026, from [Link]

-

Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 15, 2026, from [Link]

-

Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved February 15, 2026, from [Link]

-

Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved February 15, 2026, from [Link]

-

Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). YouTube. Retrieved February 15, 2026, from [Link]

-

Hydrolysis of Nitriles. (n.d.). Organic Synthesis. Retrieved February 15, 2026, from [Link]

-

Preparation of Carboxylic Acids, Part 7: Hydrolysis of Esters, Amides, Nitriles, and Trihalides. (2023, July 9). YouTube. Retrieved February 15, 2026, from [Link]

-

Preparation of Carboxylic Acids: Hydrolysis of Nitriles - JoVE. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Synthesis of Carboxylic Acids. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

- 1. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]

- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 12. organic-synthesis.com [organic-synthesis.com]

Application Notes and Protocols for the Synthesis of Phenoxy Alkyl Nitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Phenoxy Alkyl Nitriles

Phenoxy alkyl nitriles are a class of organic compounds characterized by a phenoxy group linked via an alkyl chain to a nitrile functionality. This structural motif is of significant interest in medicinal chemistry and materials science. The nitrile group is a versatile precursor for a variety of functional groups, including amines, carboxylic acids, and tetrazoles, making these compounds valuable intermediates in the synthesis of more complex molecules. Notably, phenoxy alkyl nitrile derivatives are found in the core structures of several pharmaceuticals, where the phenoxy moiety can modulate lipophilicity and binding interactions, while the nitrile or its derivatives contribute to the pharmacophore. This guide provides a comprehensive overview of the reaction conditions for the formation of phenoxy alkyl nitriles, with a focus on the Williamson ether synthesis, offering detailed protocols, mechanistic insights, and practical guidance for laboratory synthesis.

Mechanistic Foundation: The Williamson Ether Synthesis

The most common and robust method for the synthesis of phenoxy alkyl nitriles is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The core transformation involves the reaction of a phenoxide ion with an alkyl halide bearing a nitrile group.

The reaction is initiated by the deprotonation of a phenol with a suitable base to form a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the haloalkyl nitrile, displacing the halide leaving group in a single, concerted step.[1]

Figure 1: General mechanism of phenoxy alkyl nitrile formation via Williamson ether synthesis.

Causality Behind Experimental Choices: A Deep Dive

The success of the Williamson ether synthesis for phenoxy alkyl nitriles hinges on the careful selection of reactants, base, solvent, and reaction temperature. Understanding the rationale behind these choices is crucial for optimizing yields and minimizing side reactions.

Choice of Base: A Balancing Act of Strength and Steric Hindrance

The primary role of the base is to deprotonate the phenol to form the phenoxide. The choice of base depends on the acidity of the phenol and the desired reaction conditions.

-

Strong Bases (e.g., NaH, KH): Sodium hydride (NaH) and potassium hydride (KH) are powerful, non-nucleophilic bases that irreversibly deprotonate phenols.[1] They are often used in anhydrous polar aprotic solvents like DMF or THF. The use of NaH in DMF is a common and effective combination for this transformation, generally leading to high yields.[3]

-

Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, NaOH, KOH): For many phenols, especially those with electron-withdrawing groups that increase their acidity, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient.[4] These bases are often used in solvents like acetone or acetonitrile. K₂CO₃ is a milder, less hazardous, and more economical choice compared to NaH, making it suitable for large-scale synthesis.[3] The use of K₂CO₃ in acetone is a widely employed method.[3] Sodium hydroxide (NaOH) and potassium hydroxide (KOH) can also be used, particularly in phase-transfer catalysis conditions.[4]

| Base | Strength | Common Solvents | Key Considerations |

| NaH | Strong | DMF, THF | Highly reactive, requires anhydrous conditions. |

| K₂CO₃ | Moderate | Acetone, Acetonitrile, DMF | Milder, economical, and suitable for a wide range of phenols. |

| Cs₂CO₃ | Moderate | Acetonitrile, DMF | Often provides higher yields than K₂CO₃ but is more expensive.[5] |

| NaOH/KOH | Strong | Water/Organic (PTC) | Effective in biphasic systems with a phase-transfer catalyst. |

Solvent Selection: The Key to a "Naked" Nucleophile

The solvent plays a critical role in an SN2 reaction by solvating the ions. For the Williamson ether synthesis, polar aprotic solvents are generally preferred.[6][7]

-

Polar Aprotic Solvents (DMF, DMSO, Acetonitrile, Acetone): Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and acetone are excellent choices. They effectively solvate the cation (e.g., Na⁺, K⁺) of the phenoxide, leaving the oxygen anion "naked" and highly nucleophilic.[6][7] This enhances the rate of the SN2 reaction.

-

Protic Solvents (e.g., Ethanol, Water): Protic solvents can hydrogen bond with the phenoxide oxygen, creating a solvent shell that reduces its nucleophilicity and slows down the reaction.[8] Therefore, they are generally avoided unless used in phase-transfer catalysis.

The Alkyl Halide: Prioritizing Primary Halides

The structure of the haloalkyl nitrile is the most critical factor in determining the success of the reaction.

-

Primary Alkyl Halides (e.g., Chloroacetonitrile, 3-Bromopropionitrile): The Williamson ether synthesis works best with primary alkyl halides.[1][2] The SN2 mechanism requires the nucleophile to perform a backside attack on the carbon bearing the leaving group. Primary alkyl halides are sterically unhindered, allowing for easy access of the phenoxide nucleophile.

-

Secondary and Tertiary Alkyl Halides: Secondary alkyl halides will lead to a mixture of SN2 (ether) and E2 (alkene) products.[1] Tertiary alkyl halides will almost exclusively undergo E2 elimination to form an alkene, as the steric hindrance around the electrophilic carbon prevents the SN2 reaction.[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative phenoxy alkyl nitriles.

Protocol 1: Synthesis of 2-(4-Chlorophenoxy)acetonitrile using K₂CO₃ in Acetone

This protocol is a standard and reliable method for the synthesis of phenoxyacetonitrile derivatives.[8]

Figure 2: Workflow for the synthesis of 2-(4-Chlorophenoxy)acetonitrile.

Materials:

-

4-Chlorophenol (1.0 eq)

-

Chloroacetonitrile (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous Acetone

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Stir the suspension and add chloroacetonitrile (1.1 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the solid residue with acetone and combine the filtrates.

-

Evaporate the solvent from the combined filtrates under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[8]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 2-(4-chlorophenoxy)acetonitrile can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.[8]

Protocol 2: Synthesis of 2-(Phenoxymethyl)benzonitrile using NaH in DMF

This protocol is suitable for phenols that may be less reactive and require a stronger base.[3]

Materials:

-

Phenol (1.0 eq)

-

2-(Bromomethyl)benzonitrile (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of NaH (1.2 eq) in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of phenol (1.0 eq) in anhydrous DMF to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

-

Cool the reaction mixture back to 0 °C and add a solution of 2-(bromomethyl)benzonitrile (1.0 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous mixture with diethyl ether (3 x volume).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative examples of phenoxy alkyl nitrile formation under various conditions.

| Phenol | Haloalkyl Nitrile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Chlorophenol | Chloroacetonitrile | K₂CO₃ | Acetone | Reflux | 10 | ~85 | [8] |

| Phenol | 2-(Bromomethyl)benzonitrile | NaH | DMF | RT | 5 | ~90 | [3] |

| 2-Hydroxybenzonitrile | Benzyl bromide | K₂CO₃ | DMF | 80 | 6 | >90 | [9] |

| 4-Methoxyphenol | Bromoacetonitrile | K₂CO₃ | Acetonitrile | Reflux | 4 | 92 | [10] |

| Phenol | Chloroacetonitrile | K₂CO₃/TBAB | Toluene/H₂O | 90 | 2 | 89 | [6] |

Troubleshooting and Side Reactions

While the Williamson ether synthesis is a robust reaction, several issues can arise. Understanding these potential pitfalls is key to successful synthesis.

Low Yields

Low yields can result from several factors:

-

Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC. If starting material remains, consider increasing the reaction time or temperature.

-

Moisture: The presence of water can hydrolyze the haloalkyl nitrile and deactivate the phenoxide. Ensure all glassware is dry and use anhydrous solvents.

-

Impure Reagents: Use pure phenols and haloalkyl nitriles. Impurities can lead to side reactions.

-

Loss During Workup: Careful extraction and transfer techniques are essential to avoid mechanical loss of the product.[11]

Side Reactions

As previously mentioned, the use of secondary or tertiary haloalkyl nitriles will favor the E2 elimination pathway, leading to the formation of an unsaturated nitrile instead of the desired ether. The most effective way to avoid this is to use a primary haloalkyl nitrile. [1]

Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[12] While O-alkylation is generally favored, the reaction conditions can influence the outcome.

-

Solvent Effects: Polar aprotic solvents (DMF, DMSO, acetonitrile) favor O-alkylation.[8] Protic solvents can hydrogen-bond with the phenoxide oxygen, sterically hindering it and promoting C-alkylation.[12]

-

Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the selectivity for O-alkylation by transporting the phenoxide ion into the organic phase where it is less solvated and more reactive at the oxygen atom.[7][13]

Figure 3: Competing O- and C-alkylation pathways for the phenoxide ion.

Conclusion

The synthesis of phenoxy alkyl nitriles is a cornerstone reaction for accessing a wide range of valuable intermediates in drug discovery and materials science. The Williamson ether synthesis provides a reliable and versatile method for their preparation. By carefully considering the choice of base, solvent, and the structure of the haloalkyl nitrile, researchers can achieve high yields of the desired O-alkylated products. Understanding the underlying mechanistic principles and potential side reactions is paramount for troubleshooting and optimizing these important transformations. The protocols and guidelines presented in this document serve as a comprehensive resource for the successful synthesis of phenoxy alkyl nitriles in a laboratory setting.

References

-

Halpern, M. (n.d.). Solid-Liquid PTC O-Alkylation of a Phenol with Chloroacetonitrile. PTC Organics, Inc. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

- Keglevich, G. (n.d.). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Current Organic Synthesis.

-

University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

-

Oreate AI. (2026, January 8). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Oreate AI Blog. Retrieved from [Link]

-

Keglevich, G., & Toke, L. (n.d.). Heterogeneous Phase Alkylation of Phenols Making Use of Phase Transfer Catalysis and Microwave Irradiation. ResearchGate. Retrieved from [Link]

-

Todorova, T., et al. (2026, January 20). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. ResearchGate. Retrieved from [Link]

-

Chem-Space. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

-

Duan, H. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]

- Sharma, S., et al. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research.

- Kumar, R., & Sharma, P. (2016, November 22). A Brief Review: Microwave Assisted Ethers Synthesis. TSI Journals.

-

Todorova, T., et al. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. PubMed. Retrieved from [Link]

- Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros.

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

-

PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation | Notes. Retrieved from [Link]

-

Salvatore, R. N., et al. (1999, December 1). Improved Cs2Co3 Promoted O-Alkylation of Phenols. Semantic Scholar. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers - Oreate AI Blog [oreateai.com]

- 3. researchgate.net [researchgate.net]

- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 5. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. scispace.com [scispace.com]

- 11. Troubleshooting [chem.rochester.edu]

- 12. orbit.dtu.dk [orbit.dtu.dk]

- 13. researchgate.net [researchgate.net]

Application Note: Functionalization of 6-(2,4-Difluoro-phenoxy)hexanenitrile

[1][2][3]

Executive Summary & Strategic Value

This Application Note details the functionalization of 6-(2,4-Difluoro-phenoxy)hexanenitrile , a versatile fluorinated building block.[1] In modern drug discovery, this scaffold serves as a "privileged linker," combining a metabolically stable lipophilic tail (the 2,4-difluorophenoxy hexyl chain) with a reactive nitrile handle.[1]

The 2,4-difluoro substitution pattern on the phenyl ring is critical; it blocks metabolic oxidation at the most reactive sites (ortho/para) while modulating the lipophilicity (LogD) of the final drug candidate.[1] The hexanenitrile chain acts as a flexible tether that can be derivatized into amines, acids, or bioisosteres (tetrazoles), facilitating Structure-Activity Relationship (SAR) exploration.[1]

Core Functionalization Pathways

This guide covers three validated pathways:

Chemical Properties & Safety Profile[2][4][5]

| Property | Data |

| Molecular Formula | C₁₂H₁₃F₂NO |

| Molecular Weight | 225.23 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~301 °C (Predicted) |

| Solubility | Soluble in DCM, EtOAc, MeOH, THF; Insoluble in water |

| Key Hazards | Nitrile toxicity (metabolic release of CN⁻); Skin/Eye Irritant |

Safety Advisory: The difluorophenoxy ether linkage is chemically robust, but the nitrile group requires careful handling.[1] Avoid strong Lewis acids in the presence of nucleophiles that might cleave the ether, although the alkyl-aryl ether bond is generally stable under the protocols listed below.

Visual Workflow: Divergent Synthesis

The following diagram illustrates the reaction pathways available for this scaffold.

[2]

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation to Primary Amine

Target: 6-(2,4-Difluoro-phenoxy)hexan-1-amine Mechanism: Heterogeneous catalysis.[1] The nitrile (-CN) is reduced to the primary amine (-CH₂NH₂) via an imine intermediate.[1][2]

Rationale: We utilize Raney Nickel over Lithium Aluminum Hydride (LiAlH₄).[1] While LiAlH₄ is effective, it is hazardous at scale and generates aluminum salts that complicate workup.[1] Raney Ni provides a cleaner reaction profile for phenoxyalkyl nitriles, preserving the ether linkage.[1]

Reagents:

-

Substrate: 10.0 mmol (2.25 g)[1]

-

Catalyst: Raney Nickel (slurry in water, washed with EtOH) - ~20 wt% loading[1]

-

Solvent: 7N Ammonia in Methanol (to suppress secondary amine formation)

-

Hydrogen source: H₂ gas (balloon or Parr shaker at 50 psi)

Step-by-Step:

-

Catalyst Prep: Wash Raney Ni (approx. 500 mg wet weight) three times with absolute ethanol to remove water.[1] Caution: Pyrophoric when dry.[1]

-

Dissolution: Dissolve the nitrile (2.25 g) in 30 mL of 7N NH₃ in MeOH. Add to the catalyst in a pressure vessel.[1]

-

Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 50 psi H₂.

-

Reaction: Stir vigorously at Room Temperature (RT) for 12–18 hours. Monitor by TLC (Eluent: 10% MeOH/DCM + 1% NH₄OH; Stain: Ninhydrin).[1]

-

Workup: Filter the mixture through a Celite pad (keep wet with solvent to prevent catalyst ignition). Wash the pad with MeOH.[1]

-

Isolation: Concentrate the filtrate in vacuo to yield the crude amine.

-

Purification: If necessary, purify via flash chromatography (DCM/MeOH/NH₄OH gradient).

Validation:

-

¹H NMR (CDCl₃): Look for the disappearance of the α-methylene triplet at ~2.35 ppm and appearance of a new triplet at ~2.68 ppm (CH₂-NH₂).[1]

-

MS (ESI): [M+H]⁺ = 230.13.[1]

Protocol B: Acid-Mediated Hydrolysis to Carboxylic Acid

Target: 6-(2,4-Difluoro-phenoxy)hexanoic acid Mechanism: Acid-catalyzed hydrolysis of the nitrile to the amide, followed by conversion to the carboxylic acid.[1]

Rationale: Acidic hydrolysis (HCl) is preferred over basic hydrolysis for fluorinated aromatics to avoid potential nucleophilic aromatic substitution (SₙAr) of the fluorine atoms by hydroxide ions at high temperatures.[1]

Reagents:

-

Substrate: 5.0 mmol (1.13 g)[1]

-

Acid: Conc.[1] HCl (37%, 10 mL)

-

Solvent: Acetic Acid (Glacial, 5 mL) - Increases solubility[1]

Step-by-Step:

-

Setup: In a round-bottom flask equipped with a reflux condenser, mix the nitrile, acetic acid, and conc. HCl.

-

Reaction: Heat to reflux (approx. 100 °C) for 4–6 hours.

-

Monitoring: Monitor by LC-MS for the disappearance of the starting material and the intermediate amide.

-

Workup: Cool to RT. Pour the mixture into 50 mL ice water. The product may precipitate as a white solid.[1]

-

Purification: Recrystallization from Hexanes/EtOAc is usually sufficient.[1]

Validation:

-

IR: Appearance of broad O-H stretch (2500–3300 cm⁻¹) and Carbonyl C=O stretch (~1710 cm⁻¹).[1]

-

¹H NMR: Disappearance of the triplet at ~2.35 ppm; appearance of triplet at ~2.30 ppm (slightly shifted) and broad COOH proton >10 ppm.[1]

Protocol C: [3+2] Cycloaddition to Tetrazole

Target: 5-[5-(2,4-Difluoro-phenoxy)pentyl]-1H-tetrazole Mechanism: Lewis-acid catalyzed addition of azide to the nitrile.[1]

Rationale: The tetrazole ring is a classic bioisostere for a carboxylic acid, offering similar pKa (~4.5–5.[1]0) but improved metabolic stability and membrane permeability.[1] We use ZnBr₂ as a catalyst to avoid the formation of explosive hydrazoic acid (HN₃).[1]

Reagents:

-

Substrate: 2.0 mmol (450 mg)[1]

-

Azide Source: Sodium Azide (NaN₃, 2.2 mmol, 143 mg)[1]

-

Catalyst: Zinc Bromide (ZnBr₂, 2.0 mmol, 450 mg)[1]

-

Solvent: Water/Isopropanol (2:1, 10 mL) or DMF (5 mL)

Step-by-Step:

-

Setup: Combine nitrile, NaN₃, and ZnBr₂ in the solvent in a pressure vial or round-bottom flask.

-

Reaction: Heat to reflux (or 100 °C in a sealed tube) for 24 hours. Vigorous stirring is essential.

-

Workup: Cool to RT. Add 3N HCl (10 mL) and EtOAc (20 mL). Stir until the solid zinc salts dissolve.

-

Extraction: Separate the organic layer.[1][3] The tetrazole is in the organic layer (unlike the azide salt).[1]

-

Purification: Extract the organic layer with 1N NaOH (transferring tetrazole to aqueous phase as the salt). Wash aqueous layer with ether (discard organics).[1] Acidify aqueous layer with 3N HCl to pH 2.[1] Extract product back into EtOAc. Dry and concentrate.

Validation:

Analytical Reference Data

| Functional Group | ¹H NMR Diagnostic Signal (CDCl₃) | IR Diagnostic Signal |

| Nitrile (Start) | δ 2.35 (t, 2H, -CH ₂-CN) | ~2245 cm⁻¹ (sharp, weak) |

| Primary Amine | δ 2.68 (t, 2H, -CH ₂-NH₂) | ~3300 cm⁻¹ (broad, N-H) |

| Carboxylic Acid | δ 2.30 (t, 2H, -CH ₂-COOH) | ~1710 cm⁻¹ (strong, C=O) |

| Tetrazole | δ 3.05 (t, 2H, -CH ₂-CN₄H) | ~1550–1600 cm⁻¹ (C=N) |

References

-

Nitrile Reduction (General): Watson, S. C., & Eastham, J. F. (1967).[1] "Reduction of Nitriles to Primary Amines." Journal of Organic Chemistry. Link[1]

-

Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. (2001).[1] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 66(24), 7945–7950.[1] Link[1]

-

Fluorinated Ether Stability: Kirsch, P. (2004).[1] Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.[1] Link[1]

-

Compound Data: PubChem CID 91657823 (Related Analog).[1] Link[1]

-

Hydrolysis Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical.[1]

Application Note: Investigating 6-(2,4-Difluoro-phenoxy)hexanenitrile as a Novel Mesogenic Core for Liquid Crystal Design

Abstract

This guide provides a comprehensive framework for the synthesis, characterization, and analysis of 6-(2,4-Difluoro-phenoxy)hexanenitrile as a potential mesogenic compound. The unique molecular architecture, which combines a rigid, electron-rich difluorophenoxy head with a flexible hexanenitrile tail, presents a compelling candidate for novel liquid crystal (LC) materials. We detail the scientific rationale behind this molecular design, positing that the strategic placement of fluorine atoms and the terminal nitrile group will significantly influence the resulting mesomorphic behavior, dielectric anisotropy, and viscosity.[1][2] This document outlines detailed, field-proven protocols for synthesis via Williamson etherification, followed by systematic characterization using Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).[3][4][5] The objective is to provide researchers, chemists, and materials scientists with the necessary methodologies to not only validate the liquid crystalline properties of this specific molecule but also to understand the fundamental structure-property relationships that govern its behavior.

Molecular Design Rationale: Causality Behind the Core

The design of a liquid crystal molecule is a deliberate exercise in balancing molecular rigidity and flexibility to encourage self-organization into anisotropic fluid phases.[6] The target molecule, this compound, is composed of distinct functional regions, each contributing to its potential mesogenic character.

-

The Rigid Core (Mesogen): The 2,4-difluorophenoxy group serves as the primary mesogenic unit.[6] The phenyl ring provides the necessary planarity and rigidity. The strategic incorporation of two fluorine atoms is critical; their high electronegativity and small size can induce significant changes in intermolecular interactions, reduce viscosity, and modulate dielectric anisotropy, which are crucial parameters for display applications.[1][7]

-

The Flexible Spacer & Tail: The hexyl (-(CH₂)₆-) chain acts as a flexible spacer. The length of this alkyl chain is a key determinant of the type of mesophase formed; longer chains tend to promote more ordered smectic phases due to increased van der Waals interactions.[8]

-

The Polar Terminus: The terminal nitrile group (-C≡N) is a classic feature in liquid crystal design. Its strong dipole moment and linear geometry enhance molecular polarity, promoting the antiparallel alignment that is often essential for the formation of nematic phases.[2][9] The high polarity of the nitrile group is a primary contributor to the positive dielectric anisotropy desirable in many electro-optical devices.

Caption: Molecular components and their hypothesized roles.

Synthesis Protocol: A Practical Approach

The synthesis of this compound can be reliably achieved via a Williamson ether synthesis, a robust and well-documented method. This involves the reaction of a phenoxide with an alkyl halide.

Caption: Workflow for the synthesis of the target molecule.

Protocol 2.1: Synthesis of this compound

-

Reagent Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-difluorophenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and acetone (100 mL).

-